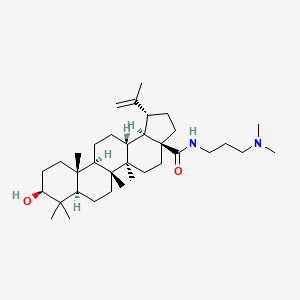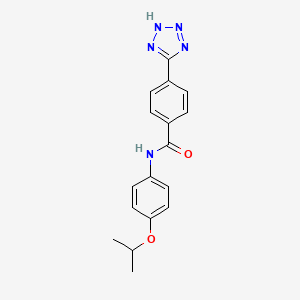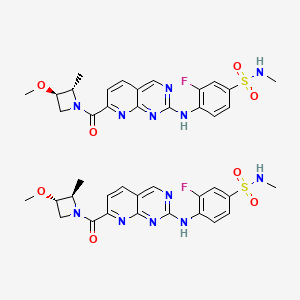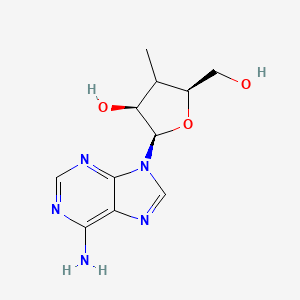
2-Methylthio Isopentenyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthio Isopentenyladenosine is a modified nucleoside found in transfer RNA (tRNA). This compound is characterized by the presence of a methylthio group attached to the 2-position of the adenosine ribose and an isopentenyl group linked to the N6 position of the purine base. It plays a crucial role in the regulation of translational accuracy and the modulation of protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio Isopentenyladenosine typically involves the enzymatic conversion of N6-isopentenyladenosine to this compound. This conversion is mediated by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) at position A37 of mitochondrial DNA-encoded tRNAs .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis approach mentioned above could be scaled up for industrial applications if needed.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylthio Isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized under specific conditions.
Substitution: The isopentenyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the isopentenyl position .
Wissenschaftliche Forschungsanwendungen
2-Methylthio Isopentenyladenosine has several scientific research applications, including:
Chemistry: It is used to study post-transcriptional modifications in tRNA and their impact on RNA functionality.
Biology: It plays a role in the regulation of gene expression and the enhancement of tRNA stability.
Medicine: Research has shown its involvement in cellular stress responses and potential as a biomarker for cellular health and dysfunction.
Wirkmechanismus
The mechanism of action of 2-Methylthio Isopentenyladenosine involves its incorporation into tRNA, where it enhances the stability and functionality of the tRNA molecule. This modification facilitates correct codon-anticodon base-pairing, promoting efficient protein translation. The enzyme Cdk5rap1 specifically converts N6-isopentenyladenosine to this compound, regulating mitochondrial translation and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
2-Methylthio N6-threonylcarbamoyladenosine: Another modified nucleoside found in tRNA, which also involves a methylthio group but differs in the attached functional group.
N6-isopentenyladenosine: The precursor to 2-Methylthio Isopentenyladenosine, lacking the methylthio modification.
Uniqueness: this compound is unique due to its dual modification with both a methylthio and an isopentenyl group. This combination enhances its stability and functionality within the cellular milieu, making it a critical component in the regulation of translational accuracy and protein synthesis .
Eigenschaften
Molekularformel |
C16H23N5O4S |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11+,12?,15-/m1/s1 |
InChI-Schlüssel |
VZQXUWKZDSEQRR-WABSSEDKSA-N |
Isomerische SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


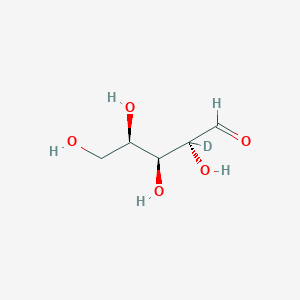
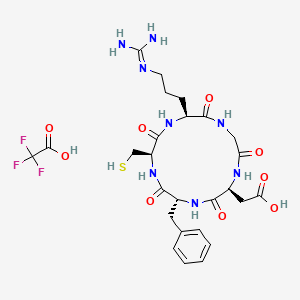

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)

